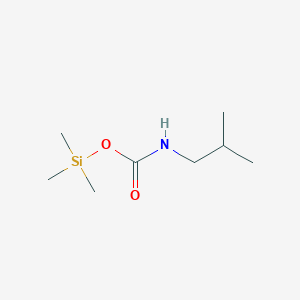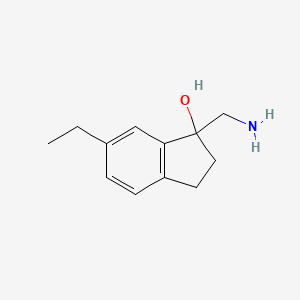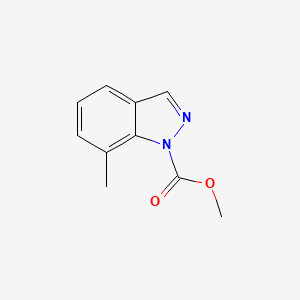
Trimethylsilyl (2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl (2-methylpropyl)carbamate is a chemical compound that features a trimethylsilyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl (2-methylpropyl)carbamate can be synthesized through the reaction of 2-methylpropylamine with trimethylsilyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require the use of a catalyst. The general reaction scheme is as follows:
2-methylpropylamine+trimethylsilyl isocyanate→Trimethylsilyl (2-methylpropyl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (2-methylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-methylpropylamine and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Substitution: Common reagents include halides and other nucleophiles, often under mild conditions.
Major Products
Hydrolysis: Produces 2-methylpropylamine and trimethylsilanol.
Substitution: Produces various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl (2-methylpropyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines, allowing for selective reactions on other parts of the molecule.
Medicinal Chemistry: Investigated for its potential use in drug design, particularly in the development of prodrugs that can be activated in the body.
Analytical Chemistry: Employed in derivatization reactions to increase the volatility of compounds for gas chromatography analysis.
Mechanism of Action
The mechanism of action of Trimethylsilyl (2-methylpropyl)carbamate primarily involves its role as a protecting group. The trimethylsilyl group can be easily attached and removed under mild conditions, making it useful for temporary protection of functional groups during multi-step synthesis. The carbamate moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl carbamate
- N,O-Bis(trimethylsilyl)carbamate
- Trimethylsilyl N-(trimethylsilyl)carbamate
Uniqueness
Trimethylsilyl (2-methylpropyl)carbamate is unique due to the presence of the 2-methylpropyl group, which can impart different steric and electronic properties compared to other trimethylsilyl carbamates. This can influence its reactivity and suitability for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
73120-10-2 |
|---|---|
Molecular Formula |
C8H19NO2Si |
Molecular Weight |
189.33 g/mol |
IUPAC Name |
trimethylsilyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-7(2)6-9-8(10)11-12(3,4)5/h7H,6H2,1-5H3,(H,9,10) |
InChI Key |
KKEDQIGDBSMCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)




